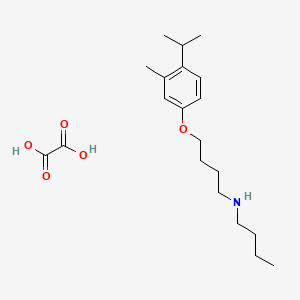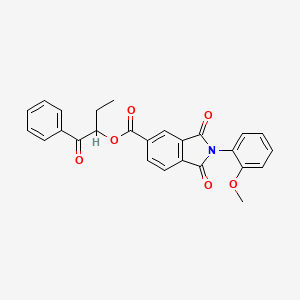![molecular formula C21H33NO5 B4000706 1-[4-[4-(2-Methylbutan-2-yl)phenoxy]butyl]pyrrolidine;oxalic acid](/img/structure/B4000706.png)
1-[4-[4-(2-Methylbutan-2-yl)phenoxy]butyl]pyrrolidine;oxalic acid
Overview
Description
1-[4-[4-(2-Methylbutan-2-yl)phenoxy]butyl]pyrrolidine;oxalic acid is a complex organic compound that has garnered attention in various scientific fields due to its unique chemical structure and potential applications. This compound consists of a pyrrolidine ring attached to a phenoxybutyl group, which is further substituted with a 2-methylbutan-2-yl group. The presence of oxalic acid as a counterion adds to its stability and solubility in various solvents.
Preparation Methods
The synthesis of 1-[4-[4-(2-Methylbutan-2-yl)phenoxy]butyl]pyrrolidine;oxalic acid involves multiple steps, typically starting with the preparation of the phenoxybutyl intermediate. This intermediate is then reacted with pyrrolidine under specific conditions to form the desired compound. The reaction conditions often include the use of solvents such as dichloromethane or toluene, and catalysts like palladium or copper to facilitate the coupling reactions. Industrial production methods may involve large-scale batch reactors and continuous flow systems to ensure consistent quality and yield.
Chemical Reactions Analysis
1-[4-[4-(2-Methylbutan-2-yl)phenoxy]butyl]pyrrolidine;oxalic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using hydrogen gas in the presence of a palladium catalyst can convert the compound into its corresponding alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the phenoxy or pyrrolidine moieties, leading to the formation of various derivatives. Common reagents include alkyl halides and nucleophiles like sodium azide or thiols.
The major products formed from these reactions depend on the specific reagents and conditions used, but they generally include oxidized, reduced, or substituted derivatives of the original compound.
Scientific Research Applications
1-[4-[4-(2-Methylbutan-2-yl)phenoxy]butyl]pyrrolidine;oxalic acid has found applications in several scientific research areas:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and receptor binding in biological systems.
Industry: Used in the production of specialty chemicals and materials, including polymers and surfactants.
Mechanism of Action
The mechanism by which 1-[4-[4-(2-Methylbutan-2-yl)phenoxy]butyl]pyrrolidine;oxalic acid exerts its effects involves interactions with specific molecular targets. The phenoxybutyl group can interact with hydrophobic pockets in proteins, while the pyrrolidine ring can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects. The exact pathways involved depend on the specific application and target molecule.
Comparison with Similar Compounds
1-[4-[4-(2-Methylbutan-2-yl)phenoxy]butyl]pyrrolidine;oxalic acid can be compared with other similar compounds, such as:
1-[4-[2,4-bis(2-methylbutan-2-yl)phenoxy]butyl]-3-methylpyridin-1-ium: This compound has a similar phenoxybutyl structure but differs in the substitution pattern and the presence of a pyridinium ring.
4-(1,1,3,3-tetramethylbutyl)phenol: Another related compound with a phenol group substituted with a tetramethylbutyl group.
The uniqueness of this compound lies in its specific substitution pattern and the presence of both pyrrolidine and oxalic acid moieties, which contribute to its distinct chemical and biological properties.
Properties
IUPAC Name |
1-[4-[4-(2-methylbutan-2-yl)phenoxy]butyl]pyrrolidine;oxalic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H31NO.C2H2O4/c1-4-19(2,3)17-9-11-18(12-10-17)21-16-8-7-15-20-13-5-6-14-20;3-1(4)2(5)6/h9-12H,4-8,13-16H2,1-3H3;(H,3,4)(H,5,6) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKWMKFGPUNGSJX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(C)C1=CC=C(C=C1)OCCCCN2CCCC2.C(=O)(C(=O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H33NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[2-(2-allyl-4-chlorophenoxy)ethyl]-3-methoxy-1-propanamine oxalate](/img/structure/B4000627.png)


![3-methoxy-N-[3-(4-methoxy-2-prop-2-enylphenoxy)propyl]propan-1-amine;oxalic acid](/img/structure/B4000652.png)
![1-(2-Methoxyphenyl)-4-[2-(5-methyl-2-propan-2-ylphenoxy)ethyl]piperazine;oxalic acid](/img/structure/B4000658.png)
![4-Methyl-1-[2-(4-methyl-2-nitrophenoxy)ethyl]piperidine;oxalic acid](/img/structure/B4000666.png)
![1-Methyl-4-[4-(4-phenylmethoxyphenoxy)butyl]piperazine](/img/structure/B4000674.png)
![1-[3-(2-bromo-6-chloro-4-methylphenoxy)propyl]piperidine oxalate](/img/structure/B4000681.png)
![4-Benzyl-1-[4-(2-methoxyphenoxy)butyl]piperidine;oxalic acid](/img/structure/B4000693.png)
![1-{2-[2-(mesityloxy)ethoxy]ethyl}piperazine oxalate](/img/structure/B4000699.png)
![N-[3-(2-bromo-4-methylphenoxy)propyl]-2-propen-1-amine hydrochloride](/img/structure/B4000712.png)
![1-[2-(2-Methylphenoxy)ethyl]piperazine;oxalic acid](/img/structure/B4000716.png)
![N-[2-[2-(3,4-dichlorophenoxy)ethoxy]ethyl]prop-2-en-1-amine;oxalic acid](/img/structure/B4000725.png)
![N'-[4-(3-ethoxyphenoxy)butyl]ethane-1,2-diamine;oxalic acid](/img/structure/B4000733.png)
